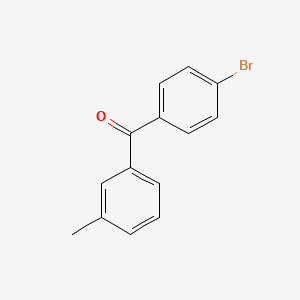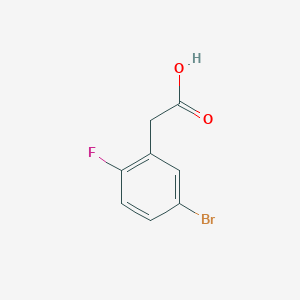
4-Bromo-3'-methylbenzophenone
Overview
Description
4-Bromo-3'-methylbenzophenone is a useful research compound. Its molecular formula is C14H11BrO and its molecular weight is 275.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bromophenol Derivatives in Algae Research
Research on bromophenol derivatives, which are chemically related to 4-Bromo-3'-methylbenzophenone, has been conducted on red algae like Rhodomela confervoides. These studies have isolated various bromophenol derivatives and investigated their structures and potential biological activities. For instance, Zhao et al. (2004) isolated several new bromophenol derivatives from Rhodomela confervoides and analyzed their structures using various spectroscopic methods. These compounds, however, were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).
Photodynamic Therapy Applications
In the field of photodynamic therapy, particularly for cancer treatment, certain bromophenol derivatives show potential. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine substituted with bromophenol derivative groups. These compounds exhibited properties useful for photodynamic therapy, including high singlet oxygen quantum yield, suggesting their application in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Properties
Bromophenols have been studied for their antioxidant properties. Li et al. (2012) isolated nitrogen-containing bromophenols from Rhodomela confervoides and found these compounds to exhibit potent scavenging activity against radicals, indicating potential application as natural antioxidants in food or pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).
Organic Synthesis
In organic chemistry, studies like those by Tang et al. (2006) have explored the synthesis of derivatives similar to this compound. They synthesized 4-hydroxymethylbenzophenone using 4-methylbenzophenone as a raw material, demonstrating the potential of these compounds as important organic intermediates (Tang, Zhu, Yan, & Luo, 2006).
Biochemical Analysis
Biochemical Properties
4-Bromo-3’-methylbenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in free radical bromination and nucleophilic substitution reactions . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. These interactions often involve the formation of reactive intermediates that can further react with other biomolecules, leading to various biochemical outcomes.
Cellular Effects
The effects of 4-Bromo-3’-methylbenzophenone on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to alterations in cell function . Additionally, it may affect the expression of genes involved in detoxification processes, thereby modulating cellular responses to oxidative damage.
Molecular Mechanism
At the molecular level, 4-Bromo-3’-methylbenzophenone exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific target . The compound’s ability to generate ROS also plays a crucial role in its molecular mechanism, as these reactive species can cause damage to cellular components, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3’-methylbenzophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 4-Bromo-3’-methylbenzophenone can lead to cumulative oxidative damage, affecting cell viability and function . Additionally, the compound’s degradation products may have distinct biochemical properties that contribute to its overall impact on cells.
Dosage Effects in Animal Models
The effects of 4-Bromo-3’-methylbenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, it can induce significant toxic effects, including liver and kidney damage . These adverse effects are often associated with the compound’s ability to generate ROS and its interactions with detoxification enzymes.
Metabolic Pathways
4-Bromo-3’-methylbenzophenone is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of hydroxylated metabolites . These metabolites can further conjugate with glucuronic acid or sulfate, facilitating their excretion from the body. The metabolic processing of 4-Bromo-3’-methylbenzophenone is crucial for understanding its biochemical effects and potential toxicity.
Transport and Distribution
The transport and distribution of 4-Bromo-3’-methylbenzophenone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 4-Bromo-3’-methylbenzophenone within tissues is also determined by its lipophilicity, which influences its ability to cross cell membranes.
Subcellular Localization
The subcellular localization of 4-Bromo-3’-methylbenzophenone is an important factor in determining its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is often influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of 4-Bromo-3’-methylbenzophenone can impact its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
(4-bromophenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOJVDGMHBXDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373717 | |
| Record name | 4-Bromo-3'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27428-61-1 | |
| Record name | (4-Bromophenyl)(3-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27428-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)

![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)
![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)




![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)



